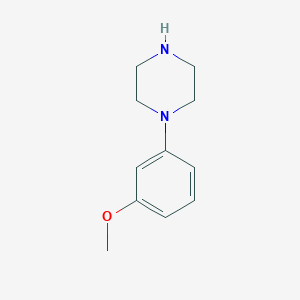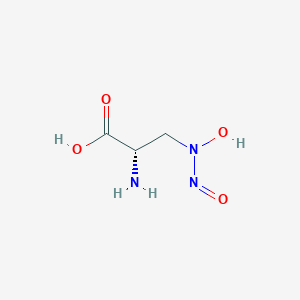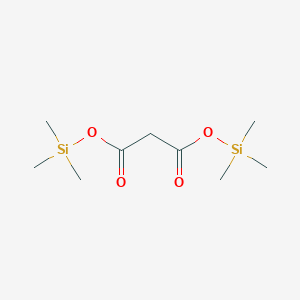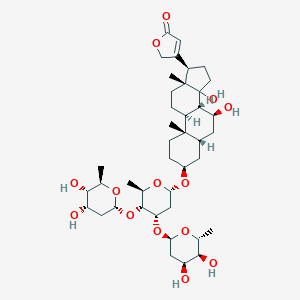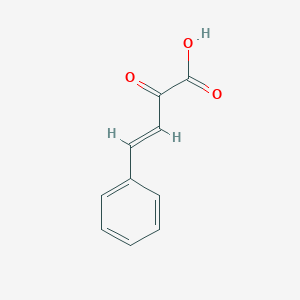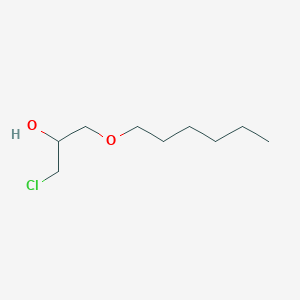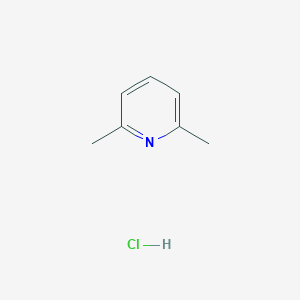
2,6-Lutidine hydrochloride
Übersicht
Beschreibung
2,6-Lutidine hydrochloride is a derivative of 2,6-Lutidine . 2,6-Lutidine is a natural heterocyclic aromatic organic compound with the formula (CH3)2C5H3N . It is one of several dimethyl-substituted derivatives of pyridine, all of which are referred to as lutidines . It is a colorless liquid with mildly basic properties and a pungent, noxious odor .
Synthesis Analysis
2,6-Lutidine was first isolated from the basic fraction of coal tar and from bone oil . A laboratory route involves condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation . It is produced industrially by the reaction of formaldehyde, acetone, and ammonia .Molecular Structure Analysis
The molecular formula of 2,6-Lutidine hydrochloride is C7H10ClN . The average mass is 143.614 Da and the monoisotopic mass is 143.050171 Da .Chemical Reactions Analysis
One of the most common uses for 2,6-Lutidine is as a non-nucleophilic base in organic synthesis . It takes part in the formation of silyl ethers as shown in multiple studies . Oxidation of 2,6-Lutidine with air gives 2,6-diformylpyridine: C5H3N(CH3)2 + 2 O2 → C5H3N(CHO)2 + 2 H2O .Physical And Chemical Properties Analysis
2,6-Lutidine has a molar mass of 107.153 g/mol . It is a colorless oily liquid with a density of 0.9252 . It has a melting point of -5.8 °C and a boiling point of 144 °C . It is soluble in water at 27.2% at 45.3 °C . The acidity (pKa) is 6.72 .Wissenschaftliche Forschungsanwendungen
Environmental Chemistry
2,6-Lutidine hydrochloride is utilized in environmentally benign chemical processes. For instance, it serves as a recoverable catalyst in the chlorination of aldehydes, which is a process yielding high purity products with minimal waste, demonstrating its eco-friendly and scalable properties (Bellesia et al., 2000).
Catalysis and Chemical Synthesis
The compound has been studied for its role in catalysis. It acts as a catalyst in the tautomerization of lutidines, providing a straightforward method for benzylic C-H borylation of lutidines (Zheng et al., 2016). Additionally, it is identified as a beneficial additive in the oxidative cleavage of olefins to ketones, enhancing yield and reducing reaction times (Watson et al., 2018).
Material Science and Engineering
In material science, 2,6-Lutidine hydrochloride is employed in the purification process of 2,6-Lutidine. Nonporous adaptive crystals (NACs) of pillararenes are used to remove impurities, improving the purity of 2,6-Lutidine significantly (Wang et al., 2022). Additionally, its molecular dynamics and interaction with surfaces have been studied, such as its orientational ordering near quartz surfaces modified by carbon (Levchenko & Popovskii, 2000).
Physical Chemistry
In the realm of physical chemistry, 2,6-Lutidine hydrochloride plays a role in chemiluminescence studies. It acts as a general base catalyst in the peroxyoxalate reaction, a transformation with significant analytical and bioanalytical applications (Augusto et al., 2019). The dynamics of water molecules in binary mixtures with 2,6-Lutidine near lower solution critical temperatures have also been explored to understand its effect on rotational mobility (Korotkevich & Bakker, 2020).
Safety and Hazards
2,6-Lutidine is classified as a flammable liquid and vapor . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
2,6-dimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-6-4-3-5-7(2)8-6;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJBUFGFNUEIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Lutidine hydrochloride | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


